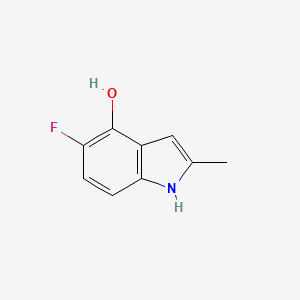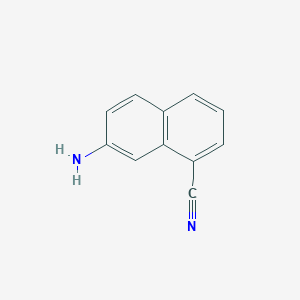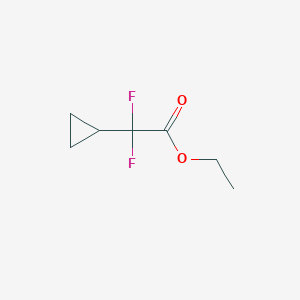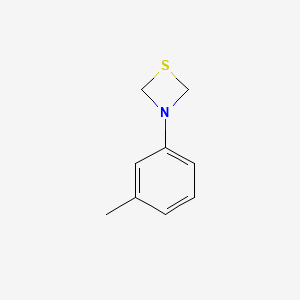
6-Fluoro-4,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4,8-dimethylquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,8-dimethylquinoline typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of halogen atoms with fluorine. For example, the reaction of 6,8-difluoroquinoline with sodium methoxide in liquid ammonia can yield 6-fluoro-8-methoxy derivatives . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free reaction conditions to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4,8-dimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide, halogenating agents, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various fluorinated quinoline derivatives .
Applications De Recherche Scientifique
6-Fluoro-4,8-dimethylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 6-Fluoro-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. The compound’s fluorine atoms can enhance its binding affinity and specificity for these targets, resulting in improved biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinoline: Shares the fluorine substitution but lacks the additional methyl groups.
4,8-Dimethylquinoline: Contains the same methyl groups but lacks the fluorine substitution.
6,8-Difluoroquinoline: Contains two fluorine atoms but lacks the methyl groups
Uniqueness
6-Fluoro-4,8-dimethylquinoline is unique due to the combination of fluorine and methyl substituents on the quinoline ring. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H10FN |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
6-fluoro-4,8-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-4-13-11-8(2)5-9(12)6-10(7)11/h3-6H,1-2H3 |
Clé InChI |
JOAYICVAYZSLGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=C(C2=NC=C1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)

![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
![6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11916491.png)
![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)








